![molecular formula C23H24N4O3S B2384907 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-78-5](/img/structure/B2384907.png)
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives
The research outlines a method for synthesizing novel hydantoin derivatives, which are structurally related to the specified compound. These derivatives were created through nucleophilic substitution reactions and have potential applications in various fields due to their unique chemical structures. The study's findings contribute to the broader understanding of synthesizing complex molecules, which could include the compound (Kamila, Ankati, & Biehl, 2011).
Halogen Bonding in the Assembly of Coordination Polymers
This study presents the synthesis of coordination polymers using halogen bonding, a technique that could be applicable to the synthesis or modification of the specified compound. By understanding the structural assembly through halogen bonding, researchers can explore new materials with potential applications in catalysis, drug delivery, and more (Zang et al., 2011).
Synthesis and Antiulcer Activity of Imidazole Derivatives
A study on the synthesis of imidazole derivatives and their antiulcer activity indicates potential therapeutic applications. Although the compound is not directly mentioned, the methodologies and biological activities explored in this research could provide a foundation for studying the specified compound's potential health benefits (Patil, Ganguly, & Surana, 2010).
New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives
This research focuses on the synthesis and evaluation of new derivatives with antimicrobial and antifungal activities. The study's approach to creating these compounds and assessing their biological activities could be relevant to exploring the specified compound's potential applications in fighting infections (Ammar et al., 2016).
Synthesis and In Vitro Screening of N-Benzyl Aplysinopsin Analogs as Potential Anticancer Agents
This research describes the synthesis of analogs and their evaluation against a panel of human tumor cell lines. The methodology and findings could inform similar studies on the compound , particularly in assessing its potential anticancer properties (Penthala, Yerramreddy, & Crooks, 2011).
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-31-23-24-19(13-17-7-8-20-21(14-17)30-16-29-20)22(28)27(23)15-25-9-11-26(12-10-25)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZQTZQRSCZMZ-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
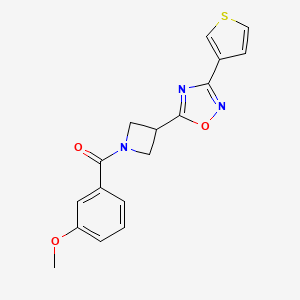
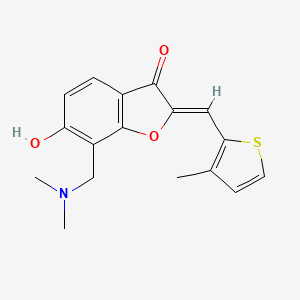

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
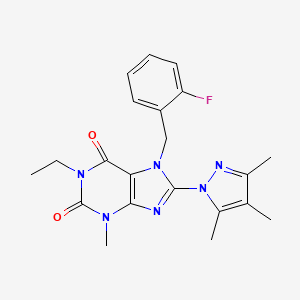
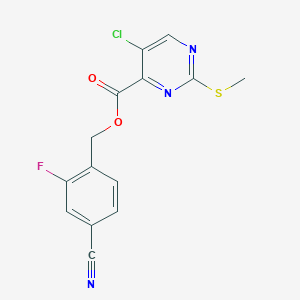
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
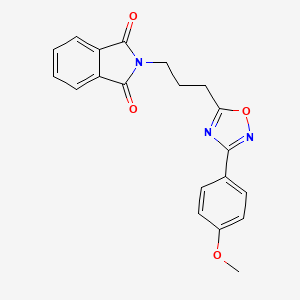
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
